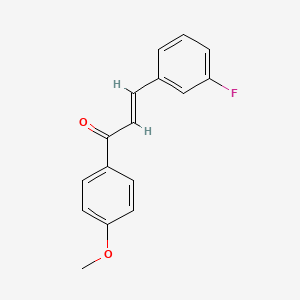

(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, such as pyrazolines and benzodiazepines, which have significant pharmacological properties.

Biology and Medicine: It exhibits a range of biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties. These activities make it a potential candidate for drug development and therapeutic applications.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mecanismo De Acción

The biological activities of (2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial and antifungal activities are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparación Con Compuestos Similares

- (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(3-Methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness: The presence of the fluorine atom in (2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability.

Actividad Biológica

(2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in the development of therapeutic agents.

- Molecular Formula : C₁₆H₁₃F O₂

- Molecular Weight : 256.27 g/mol

- CAS Number : 102692-37-5

- Chemical Structure :

Antiproliferative Effects

Recent studies have demonstrated that (2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound's mechanism of action is primarily attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Key Findings:

- IC50 Values : The compound showed IC50 values below 10 µM in several assays, indicating potent antiproliferative effects .

- Mechanism : Induction of apoptosis was confirmed through assays showing cleavage of PARP and alterations in cell cycle distribution, particularly arresting cells in the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 | <10 | Apoptosis induction |

| Benzylidene derivative 1d | MCF-7 | <10 | Anti-estrogenic activity |

Anti-estrogenic Activity

The compound has also been evaluated for its anti-estrogenic properties. In vitro studies indicated that it could effectively inhibit estrogen receptor activity, which is crucial in the proliferation of hormone-sensitive breast cancer cells.

Case Study Insights:

A recent study highlighted that derivatives of this compound exhibited significant anti-estrogenic potency, with some showing enhanced binding affinity to estrogen receptors compared to traditional therapies .

Structure-Activity Relationship (SAR)

The incorporation of fluorine and methoxy groups appears to enhance the biological activity of chalcone derivatives. The fluorine atom increases lipophilicity and possibly improves receptor binding, while the methoxy group may influence electron density and steric factors.

Propiedades

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGKAFGARVTNOQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.